molecular formula C16H15NO6S B310220 N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide

カタログ番号 B310220
分子量: 349.4 g/mol
InChIキー: WUAJBRFVWIQMSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, commonly known as ABT-263, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-263 has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.

作用機序

ABT-263 binds to the BH3-binding groove of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide, BCL-xL, and BCL-w, displacing the pro-apoptotic proteins BAX and BAK from their sequestration by the anti-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c and the activation of caspases, which ultimately leads to cell death.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The induction of apoptosis is accompanied by the activation of caspases and the cleavage of PARP, a hallmark of apoptosis. ABT-263 has also been shown to inhibit tumor growth in animal models of leukemia, lymphoma, and solid tumors.

実験室実験の利点と制限

One of the major advantages of ABT-263 is its ability to induce apoptosis in a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. However, ABT-263 has also been shown to have some limitations, including dose-limiting toxicities such as thrombocytopenia and neutropenia, which may limit its clinical use.

将来の方向性

Several future directions for ABT-263 research have been proposed. One area of interest is the development of combination therapies that target multiple members of the N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide family, as well as other signaling pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to ABT-263 therapy, which may help to optimize patient selection and treatment strategies. Additionally, the development of more potent and selective this compound inhibitors is an ongoing area of research, with the goal of improving efficacy and reducing toxicity.

合成法

ABT-263 was first synthesized by Abbott Laboratories in 2005 using a convergent synthesis approach. The synthesis involves the coupling of two key intermediates, a sulfonamide and a benzodioxole, followed by acetylation and methylation to produce the final product. The synthesis has been optimized over the years to improve yield and purity, and several alternative routes have been developed.

科学的研究の応用

ABT-263 has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that ABT-263 can induce apoptosis in a wide range of cancer cell lines, including leukemia, lymphoma, multiple myeloma, breast cancer, and lung cancer. ABT-263 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.

特性

分子式

C16H15NO6S

分子量

349.4 g/mol

IUPAC名

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H15NO6S/c1-10(18)13-7-15-16(23-9-22-15)8-14(13)17-24(19,20)12-5-3-11(21-2)4-6-12/h3-8,17H,9H2,1-2H3

InChIキー

WUAJBRFVWIQMSQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2

正規SMILES

CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)OC)OCO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。